![molecular formula C15H28O4 B14157220 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate CAS No. 3895-21-4](/img/structure/B14157220.png)
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate is an ester compound characterized by its unique molecular structure Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate typically involves the esterification reaction between 2-ethyl-2-[(propanoyloxy)methyl]hexanol and propanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Ethyl-2-[(propanoyloxy)methyl]hexanol and propanoic acid.
Transesterification: A different ester and the original alcohol.
Reduction: 2-Ethyl-2-[(propanoyloxy)methyl]hexanol.
Applications De Recherche Scientifique
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes. In drug delivery, it can enhance the solubility and bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A common ester used as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Propanoic acid, 2-methyl-, ethyl ester: Similar in structure but with different alkyl groups.
Uniqueness
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate stands out due to its specific molecular structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
3895-21-4 |
|---|---|
Formule moléculaire |
C15H28O4 |
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
[2-ethyl-2-(propanoyloxymethyl)hexyl] propanoate |
InChI |
InChI=1S/C15H28O4/c1-5-9-10-15(8-4,11-18-13(16)6-2)12-19-14(17)7-3/h5-12H2,1-4H3 |
Clé InChI |
UMKDVYFAESXPHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(COC(=O)CC)COC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
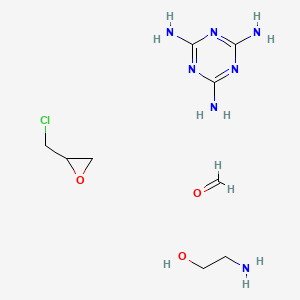
![26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)](/img/structure/B14157156.png)
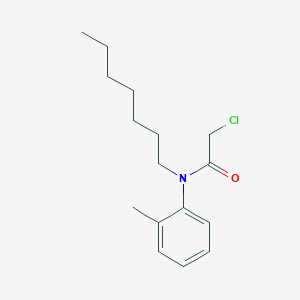
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
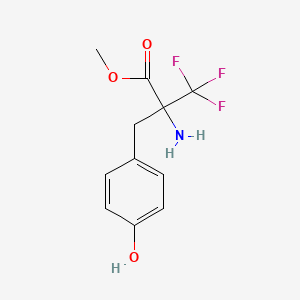
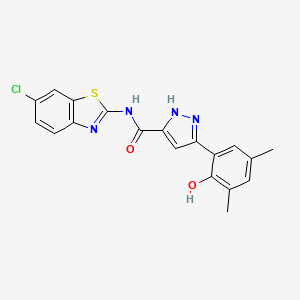
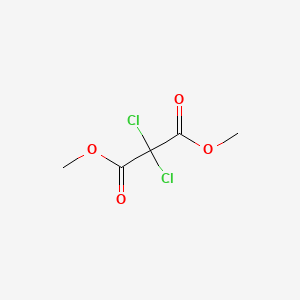
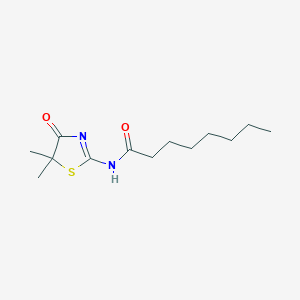
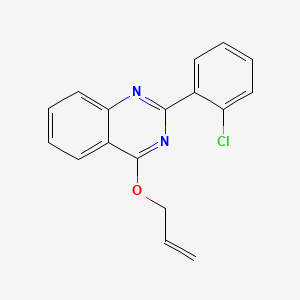
![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
